

# Rutinose heptaacetate CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rutinose heptaacetate*

Cat. No.: *B15597900*

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## Rutinose Heptaacetate: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **Rutinose heptaacetate**, a peracetylated form of the disaccharide rutinose. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical identification, synthesis, and potential biological activities.

## Chemical Identifiers and Physical Properties

**Rutinose heptaacetate** is a chemically modified derivative of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of its hydroxyl groups enhances its lipophilicity, which can influence its stability and bioavailability.<sup>[1][2]</sup> There are two primary CAS numbers associated with **rutinose heptaacetate**, likely representing different isomers or naming conventions.

Table 1: Chemical Identifiers for **Rutinose Heptaacetate**

Identifier	Value (CAS: 29202-64-0)	Value (CAS: 5239-09-8)
IUPAC Name	[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate	$\beta$ -D-Glucopyranose, 6-O-(2,3,4-tri-O-acetyl-6-deoxy- $\alpha$ -L-mannopyranosyl)-, 1,2,3,4-tetraacetate
Synonyms	Hepta-O-acetyl rutinose	Rutinose, heptaacetate, $\beta$ -
Molecular Formula	C <sub>26</sub> H <sub>36</sub> O <sub>17</sub>	C <sub>26</sub> H <sub>36</sub> O <sub>17</sub>
Molecular Weight	620.56 g/mol	620.55 g/mol
PubChem CID	Not explicitly assigned	78901
InChI	Not explicitly assigned	InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26+/m0/s1
InChIKey	Not explicitly assigned	LUCVIXHBPBCYCD-ZDOYKWLUSA-N
SMILES	Not explicitly assigned	C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C" >C@@HOC(=O)C

Table 2: Physical Properties of **Rutinose Heptaacetate** (CAS: 29202-64-0)

Property	Value
Appearance	White to light yellow crystalline powder
Melting Point	166-170 °C
Purity	≥ 98% (GC)
Storage Conditions	Room Temperature

## Experimental Protocols

### General Synthesis of Peracetylated Glycosides

The synthesis of rutinose hexaacetate involves the peracetylation of rutinose. While a specific, detailed protocol for rutinose hexaacetate is not readily available in the cited literature, a general method for the peracetylation of carbohydrates can be adapted. This typically involves the use of acetic anhydride in the presence of a catalyst.

General Protocol for Peracetylation:

- **Dissolution:** The carbohydrate (e.g., rutinose) is dissolved in a suitable solvent, such as pyridine or a mixture of acetic anhydride and a catalyst.
- **Acetylation:** Acetic anhydride is added to the solution, often in excess, to ensure complete acetylation of all hydroxyl groups.
- **Catalysis:** A catalyst, such as indium(III) triflate ( $\text{In}(\text{OTf})_3$ ) or a Lewis acid like boron trifluoride etherate ( $\text{BF}_3 \cdot \text{Et}_2\text{O}$ ), can be used to accelerate the reaction.<sup>[3][4]</sup> The reaction is typically stirred at room temperature or slightly elevated temperatures.
- **Work-up:** The reaction mixture is quenched, often with water or an aqueous sodium bicarbonate solution, to neutralize the acid and decompose excess acetic anhydride.
- **Extraction:** The acetylated product is extracted into an organic solvent like ethyl acetate.
- **Purification:** The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure peracetylated glycoside.<sup>[4]</sup>

## General De-O-acetylation (Zemplén Deacetylation)

The removal of acetyl groups to yield the parent carbohydrate can be achieved through Zemplén deacetylation, a widely used method in carbohydrate chemistry.<sup>[4]</sup>

General Protocol for De-O-acetylation:

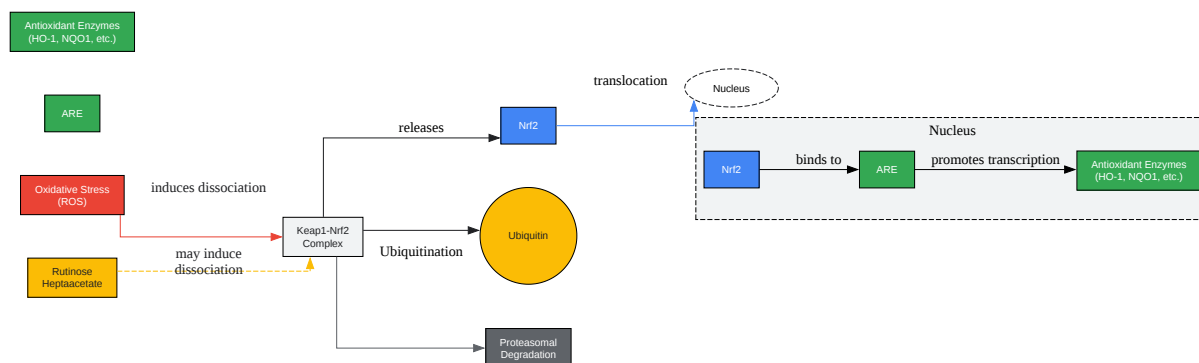
- **Dissolution:** The acetylated compound is dissolved in dry methanol.
- **Catalysis:** A catalytic amount of sodium methoxide in methanol is added to the solution.
- **Reaction:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Neutralization:** The reaction is neutralized by adding an ion-exchange resin (H<sup>+</sup> form) until the pH is neutral.
- **Filtration and Concentration:** The resin is filtered off, and the filtrate is concentrated under reduced pressure.
- **Purification:** The residue can be further purified by silica gel chromatography if necessary.

## Potential Biological Signaling Pathways

**Rutinose heptaacetate**, as a derivative of rutin, is anticipated to exhibit similar, if not enhanced, biological activities due to its increased lipophilicity, which may improve cell membrane permeability. The biological effects of flavonoids like rutin are often attributed to their antioxidant and anti-inflammatory properties, which are mediated through various signaling pathways.

### Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Flavonoids are known to activate this pathway.



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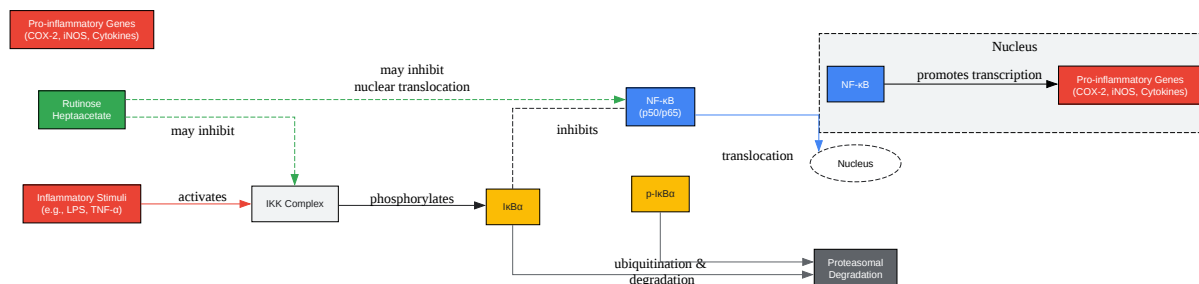
Caption: Nrf2/ARE antioxidant response pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[5][6] Oxidative stress or the presence of activators like flavonoids can induce the dissociation of the Keap1-Nrf2 complex.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), leading to their increased expression and enhanced cellular antioxidant capacity.[7]

## NF- $\kappa$ B Inflammatory Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory

effects.



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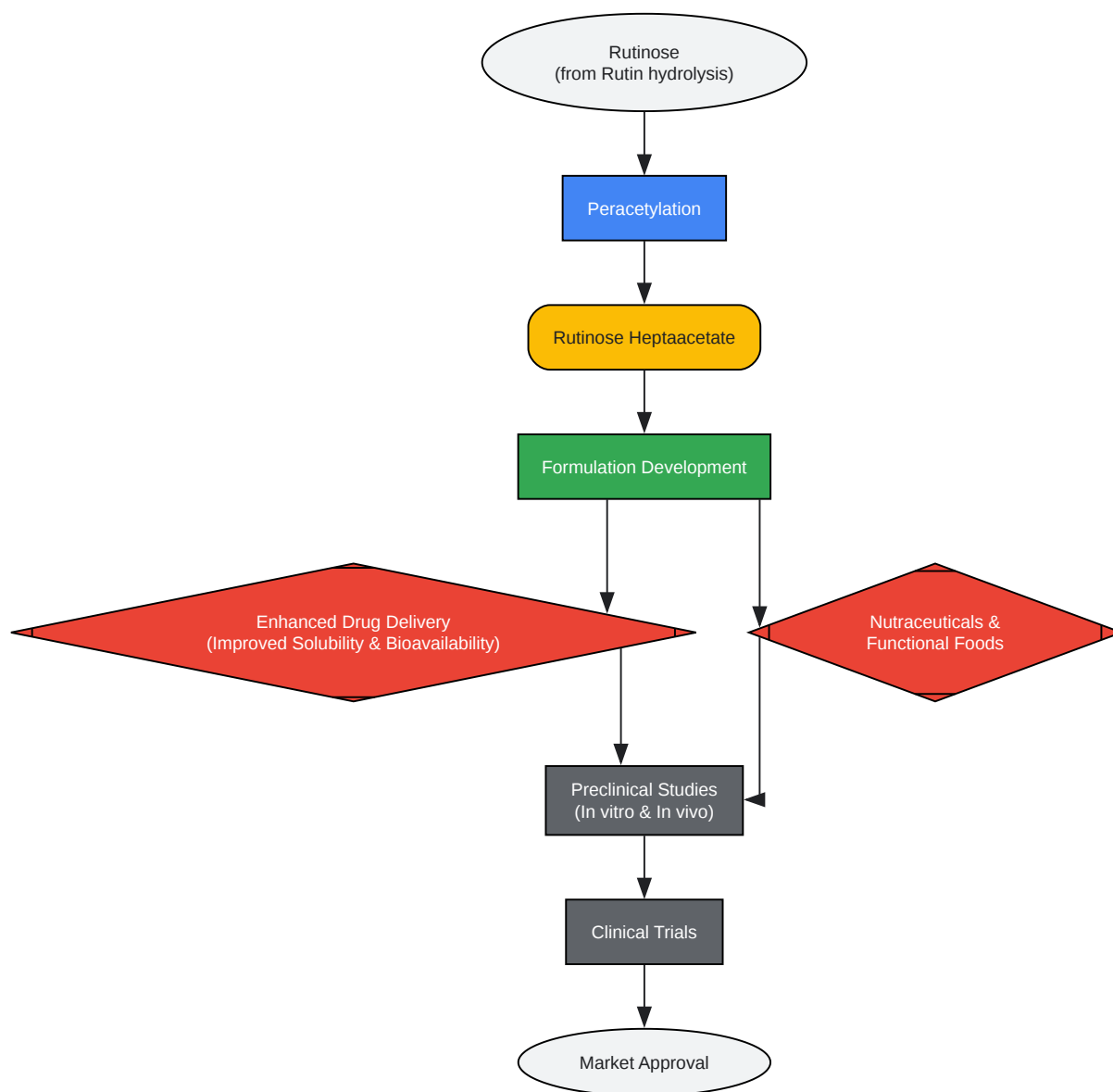
Caption: NF-κB inflammatory signaling pathway.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8][9] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9][10] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus.[8][9][10] In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[10][11] Flavonoids may inhibit this pathway by preventing the phosphorylation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.[9][12]

## Applications in Drug Development

**Rutinose heptaacetate's** properties make it a compound of interest for pharmaceutical and nutraceutical applications.[1] Its acetylated structure can lead to improved stability and a

prolonged release of therapeutic agents.[2] Furthermore, its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a valuable candidate for drug delivery systems.[1][2] The antioxidant and anti-inflammatory activities suggest its potential use in the development of health supplements and functional foods.[1]



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Caption: **Rutinose heptaacetate** drug development workflow.

## Conclusion

**Rutinose heptaacetate** is a promising derivative of a naturally occurring disaccharide with potential applications in drug delivery and as a bioactive compound. Its chemical and physical properties, combined with its likely modulation of key cellular signaling pathways involved in antioxidant and anti-inflammatory responses, make it a subject of interest for further research and development. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this compound.

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### Contact

Address: 3281 E Guasti Rd

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